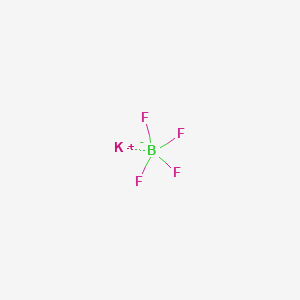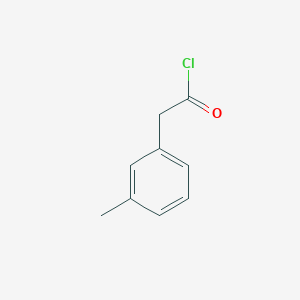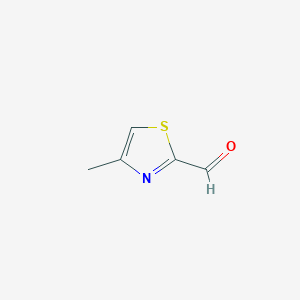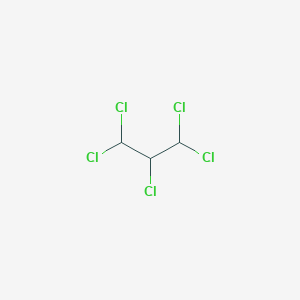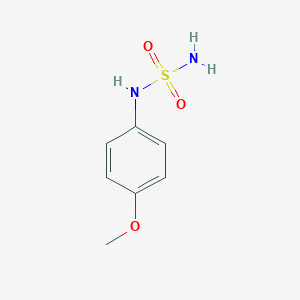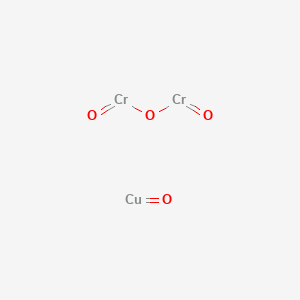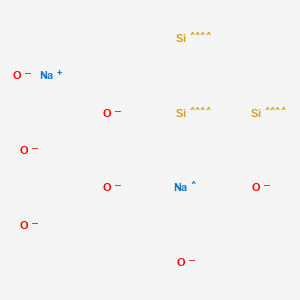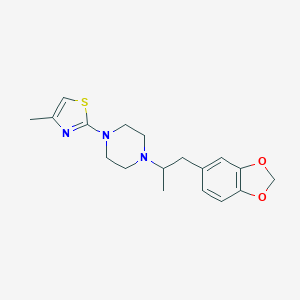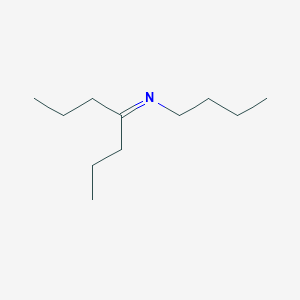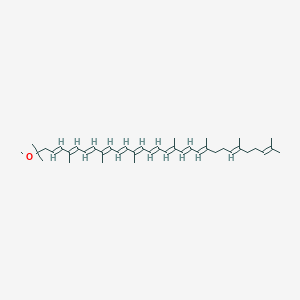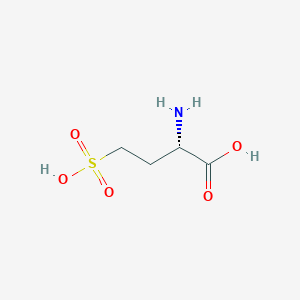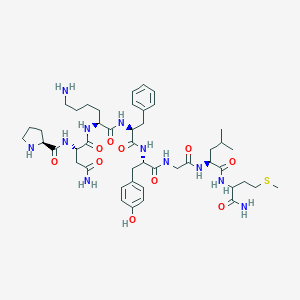
Palptglm
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palptglm is a peptide that has been the focus of scientific research for its potential use in various fields such as neuroscience, drug development, and biomedical engineering. This peptide is synthesized using a specific method and has been found to have a unique mechanism of action that produces biochemical and physiological effects. In
作用机制
Palptglm acts on the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor that is involved in glucose homeostasis and energy metabolism. When Palptglm binds to GLP-1R, it activates a signaling cascade that leads to the activation of various intracellular pathways. This results in the production of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. The activation of these pathways leads to the biochemical and physiological effects of Palptglm.
生化和生理效应
Palptglm has been found to have various biochemical and physiological effects. It can increase insulin secretion and improve glucose tolerance, making it a potential treatment for type 2 diabetes. Palptglm can also reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's. Additionally, Palptglm can promote neuronal survival and reduce neuronal damage, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
Palptglm has several advantages for lab experiments. It is stable and easy to synthesize using SPPS. It can also be modified to target specific cells or tissues, making it a useful tool for drug delivery and tissue engineering. However, Palptglm has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, Palptglm can be expensive to synthesize, which can limit its use in some experiments.
未来方向
There are several future directions for Palptglm research. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in drug delivery systems for targeted therapies. Additionally, Palptglm can be used to create functionalized surfaces for various applications such as biosensors and tissue engineering. Further research is needed to fully understand the potential of Palptglm in these areas.
Conclusion:
Palptglm is a promising peptide that has potential applications in various fields such as neuroscience, drug development, and biomedical engineering. Its unique mechanism of action produces biochemical and physiological effects that make it a potential treatment for various diseases. While there are some limitations to its use in lab experiments, Palptglm has several advantages that make it a useful tool for scientific research. Further research is needed to fully understand the potential of Palptglm in various applications.
合成方法
Palptglm is synthesized using solid-phase peptide synthesis (SPPS) technique. SPPS is a widely used method for synthesizing peptides because of its efficiency and accuracy. The technique involves the use of a resin-bound amino acid as the starting material, which is then coupled with other amino acids in a stepwise manner to form the desired peptide sequence. The final product is then cleaved from the resin and purified.
科学研究应用
Palptglm has been extensively studied for its potential use in neuroscience research. It has been found to have neuroprotective effects and can promote neuronal survival, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Palptglm has also been studied for its potential use in drug delivery systems. It can be used to target specific cells or tissues, making it a useful tool for drug development. Additionally, Palptglm has been studied for its potential use in biomedical engineering. It can be used to create functionalized surfaces that can be used in various applications such as tissue engineering and biosensors.
属性
CAS 编号 |
13198-06-6 |
|---|---|
产品名称 |
Palptglm |
分子式 |
C46H69N11O10S |
分子量 |
968.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H69N11O10S/c1-27(2)22-34(44(65)53-31(40(49)61)18-21-68-3)52-39(60)26-51-41(62)35(24-29-14-16-30(58)17-15-29)55-45(66)36(23-28-10-5-4-6-11-28)56-43(64)33(12-7-8-19-47)54-46(67)37(25-38(48)59)57-42(63)32-13-9-20-50-32/h4-6,10-11,14-17,27,31-37,50,58H,7-9,12-13,18-26,47H2,1-3H3,(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,65)(H,54,67)(H,55,66)(H,56,64)(H,57,63)/t31?,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
SOZNYXZMABYIGF-KRIXMSMJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |
序列 |
PNKFYGLM |
同义词 |
PALPTGLM physalaemin C-terminal heptapeptide physalemin C-terminal heptapeptide Pro-Asn-Lys-Phe-Tyr-Gly-Leu-MetNH2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



